molecular formula C10H16O3 B1624856 Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate CAS No. 66248-79-1

Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate

Cat. No.: B1624856
CAS No.: 66248-79-1
M. Wt: 184.23 g/mol
InChI Key: HPFGMNPZLRHTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,4-dimethyl-3-oxo-hex-5-enoate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

66248-79-1

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 4,4-dimethyl-3-oxohex-5-enoate

InChI

InChI=1S/C10H16O3/c1-5-10(3,4)8(11)7-9(12)13-6-2/h5H,1,6-7H2,2-4H3

InChI Key

HPFGMNPZLRHTIP-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C(C)(C)C=C

Canonical SMILES

CCOC(=O)CC(=O)C(C)(C)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Monoethyl hydrogen malonate (7.2 g, 0.05 mol) and bipyridyl (few milligrams) were dissolved in THF (90 ml) and the system was flushed with nitrogen. The solution was cooled to −70°, then BuLi (2.5 M in hexanes, 37 ml, 0.09 mol) was added. After the addition of only ˜10 ml of BuLi the solution turned pink and additional THF (15 ml) was required to enable magnetic stirring. The cooling bath was removed and the remaining BuLi was added, the temperature was allowed to reach −10°, upon which the solution turned colorless. The mixture was again cooled to −60° and a solution of 2,2-dimethyl-but-3-enoyl chloride (4.1 g, 0.03 mol) in THF (12 ml) was added dropwise. After addition was complete the mixture was allowed to warm to 0° and stir for 3 h, then it was added to a 1:1 mixture of ether/1M HCl (260 ml) at 0° and stirred for a further 1.5 h. The organic layer was removed, washed with HCl (1 M), sodium bicarbonate solution, brine then dried and evaporated to give 4,4-dimethyl-3-oxo-hex-5-enoic acid ethyl ester (5.6 g, 98%). (Hayashi et al., J. Org. Chem., 65:8402-8405 (2000). Distillation with a Kugelrohr oven (160°/1 mmHg) afforded pure material.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
4.1 g
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
260 mL
Type
solvent
Reaction Step Six

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